molecular formula C10H11N3O2 B3349124 Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester CAS No. 20367-42-4

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B3349124
CAS No.: 20367-42-4
M. Wt: 205.21 g/mol
InChI Key: BCHKNFQUOAQOET-UHFFFAOYSA-N
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Description

Chemical Name: Methyl 1H-benzimidazol-2-ylcarbamate Common Name: Carbendazim CAS No.: 10605-21-7 Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 161.19 g/mol Applications: A broad-spectrum benzimidazole fungicide used in agriculture to control fungal diseases in crops. It inhibits microtubule assembly by binding to β-tubulin, disrupting fungal cell division .

Properties

IUPAC Name

methyl N-(6-methyl-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-3-4-7-8(5-6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKNFQUOAQOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480739
Record name Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20367-42-4
Record name Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-methyl-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-methyl-1H-benzimidazole+methyl chloroformateCarbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester\text{5-methyl-1H-benzimidazole} + \text{methyl chloroformate} \rightarrow \text{this compound} 5-methyl-1H-benzimidazole+methyl chloroformate→Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the benzimidazole ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Anthelmintic Activity

One of the primary applications of this compound is in the development of anthelmintic agents . Benzimidazole derivatives are known for their efficacy against a variety of parasitic infections. Research indicates that compounds similar to carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester exhibit broad-spectrum activity against both mature and immature forms of helminths. This property is particularly valuable in veterinary medicine for treating infections in livestock and pets.

  • Mechanism of Action : These compounds primarily target the tubulin protein in parasites, inhibiting microtubule formation which is essential for cell division and function. This leads to the immobilization and eventual death of the parasite .

Case Studies

A study demonstrated that specific benzimidazole carbamates significantly reduced adult worm burdens in jirds infected with filarial worms when administered at varying doses. The results indicated a reduction of over 80% in microfilaremia, showcasing the compound's potential as an effective treatment option .

Fungicidal Properties

Carbamic acid derivatives are also utilized as fungicides in agriculture. They are effective against various fungal pathogens affecting crops, thus playing a crucial role in pest management strategies.

  • Mechanism : The fungicidal action is attributed to their ability to disrupt cellular processes within fungal cells, similar to their action against helminths .

Environmental Impact

Research has shown that these compounds can have environmental implications due to their use in agricultural settings. Their persistence in soil and potential effects on non-target organisms necessitate careful evaluation and management during application .

Biocides and Preservatives

In industrial contexts, this compound is employed as a biocide and preservative in various products including paints, adhesives, and sealants. Its antimicrobial properties help prevent spoilage and degradation of materials.

  • Usage Statistics : In Australia, annual volumes for industrial uses are estimated between 1–10 tonnes for various applications such as construction products and textiles .

Summary Table of Applications

Application AreaSpecific UseMechanism
PharmacologyAnthelmintic treatmentsInhibits tubulin polymerization
AgricultureFungicideDisrupts cellular processes in fungi
IndustryBiocidePrevents microbial growth in products

Mechanism of Action

The mechanism of action of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Structural and Functional Differences

Benzimidazole carbamates share a common core structure but differ in substituents at the 5-position of the benzimidazole ring. These modifications influence their biological activity, pharmacokinetics, and applications.

Table 1: Comparative Analysis of Benzimidazole Carbamates
Compound Name (IUPAC) Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS No. Primary Application Key References
Methyl 1H-benzimidazol-2-ylcarbamate 5-Methyl C₉H₉N₃O₂ 161.19 10605-21-7 Agricultural fungicide
Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate 5-Benzoyl C₁₆H₁₃N₃O₃ 295.30 31431-29-7 Anthelmintic (Mebendazole)
Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate 5-(4-Fluorobenzoyl) C₁₆H₁₂FN₃O₃ 313.28 31430-15-6 Anthelmintic (Flubendazole)
Methyl [5-(3-oxobutyl)-1H-benzimidazol-2-yl]carbamate 5-(3-Oxobutyl) C₁₃H₁₅N₃O₃ 261.28 14255-87-9 Antiparasitic (Parbendazole)
Methyl [5-(pyridin-4-ylthio)-1H-benzimidazol-2-yl]carbamate 5-(4-Pyridinylthio) C₁₄H₁₂N₄O₂S 300.34 55564-26-6 Experimental antiparasitic
Methyl [5-(cyanophenylmethyl)-1H-benzimidazol-2-yl]carbamate 5-(Cyanophenylmethyl) C₁₇H₁₄N₄O₂ 306.32 80229-07-8 Research compound (antifungal)

Biological Activity

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester, commonly known as carbendazim, is a benzimidazole derivative with significant biological activity. This compound has been studied for its effects on various biological systems, particularly in relation to its pharmacological properties and toxicological profiles. The following sections summarize key findings regarding its biological activity, mechanisms of action, and relevant research studies.

Carbendazim primarily acts by inhibiting microtubule polymerization . It binds to the colchicine-sensitive site on tubulin, which disrupts the formation of microtubules essential for cell division and function. This mechanism is crucial in its efficacy against parasitic infections and has implications for its potential toxicity in mammalian systems.

Biological Activity Overview

  • Anthelmintic Activity : Carbendazim exhibits broad-spectrum anthelmintic properties against various parasitic worms. It has shown effectiveness in clearing infections caused by species such as Ascaris suum and Toxocara canis in laboratory settings .
  • Antifungal Properties : The compound demonstrates antifungal activity by disrupting the cellular structure of fungi, making it a candidate for agricultural applications .
  • Cytotoxic Effects : In vitro studies have indicated that carbendazim can induce cytotoxicity in mammalian cells, particularly affecting liver and kidney cells. This cytotoxicity is linked to its ability to induce oxidative stress and DNA damage .

Toxicological Profile

Research into the toxicological effects of carbendazim reveals several critical findings:

Study Type Findings
Acute Toxicity Oral administration in rats resulted in adverse effects at doses as low as 16 mg/kg bw/day, including kidney damage and altered serum biochemistry .
Chronic Toxicity Long-term exposure studies indicated significant changes in organ weights (liver, kidneys) and histopathological changes in tissues at higher doses (≥ 2500 mg/kg bw/day) .
Genotoxicity Positive results were observed in micronucleus assays indicating potential mutagenic effects following high-dose exposure .
Reproductive Toxicity Carbendazim has been linked to reproductive toxicity, affecting spermatogenesis and oogenesis in animal models .

Case Study 1: Toxicokinetics in Rats

A study assessed the absorption and metabolism of carbendazim in Sprague Dawley rats. The primary metabolite identified was 5-HBC, with significant renal excretion observed. The study highlighted that dermal absorption was minimal (≤ 2%) compared to oral administration, which showed rapid absorption and systemic distribution .

Case Study 2: Anthelmintic Efficacy

In a controlled laboratory setting, carbendazim was administered to mice infected with Syphacia obvelata. The results demonstrated a high clearance rate of the infection within a specified timeframe post-treatment, showcasing its effectiveness as an anthelmintic agent .

Pharmacokinetics

The pharmacokinetic profile of carbendazim indicates:

  • Absorption : Rapidly absorbed following oral administration but poorly absorbed through dermal routes.
  • Metabolism : Primarily metabolized via oxidation followed by conjugation processes.
  • Excretion : Predominantly excreted through urine as metabolites within three days post-exposure .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be maximized?

Methodological Answer:
The compound is synthesized via cyclocondensation of 4-methyl-1,2-phenylenediamine with methyl carbamate derivatives under acidic conditions. Key steps include:

  • Cyclization : Use thiourea or urea derivatives in refluxing acetic acid to form the benzimidazole core .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Monitor by HPLC (C18 column, methanol:water 70:30 mobile phase) .
  • Troubleshooting : Avoid over-substitution at the 5-methyl position by controlling reaction temperature (80–90°C) and stoichiometric excess of carbamate reagents .

Basic: Which analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:
Validated methods include:

  • Spectrophotometry : Hydrolyze the carbamate group with 0.1 M NaOH, then react with N-bromosuccinimide (NBS) at λ = 540 nm (linear range: 2–20 µg/mL) .
  • HPLC-MS : Use a C18 column with electrospray ionization (ESI+) and MRM transitions (m/z 192 → 105 for quantification; LOD: 0.1 ng/mL) .
  • Titrimetry : Direct titration with ceric sulfate in sulfuric acid medium for bulk quantification (error < ±1.5%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection : Use SHELXL for refinement, especially for handling twinned data (common in benzimidazole derivatives). Apply TWIN/BASF commands for twin-law correction .
  • Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O=C) using Olex2 visualization. For disordered methyl groups, apply ISOR and DELU restraints .
  • Validation : Cross-check with DFT-optimized structures (B3LYP/6-31G* basis set) to confirm bond lengths/angles .

Advanced: What metabolic pathways are observed in hepatic microsomal studies?

Methodological Answer:

  • Phase I Metabolism : Hydroxylation at the 5-methyl group (major pathway) forms 5-hydroxymebendazole, confirmed by LC-QTOF (m/z 208.0984). Use CYP3A4 inhibitors (ketoconazole) to validate enzyme specificity .
  • Phase II Conjugation : Glucuronidation of the hydroxylated metabolite detected via β-glucuronidase hydrolysis followed by UPLC-MS/MS .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Profile : The compound degrades rapidly at pH < 3 (t½ = 2 h) due to carbamate hydrolysis. At pH 7.4 (simulated physiological conditions), t½ = 24 h.
  • Method : Conduct accelerated stability studies (25–40°C) with UV monitoring (λ = 280 nm). Use phosphate buffers (0.1 M) for pH 7–8 and HCl/NaOH for extreme pH adjustments .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Substituent Screening : Replace the 5-methyl group with electron-withdrawing groups (e.g., 4-fluorobenzoyl in flubendazole) to enhance anthelmintic activity. Assess via in vitro tubulin polymerization inhibition assays (IC50 reduction from 120 nM to 45 nM) .
  • Bioisosteres : Substitute the carbamate with thiocarbamate; evaluate solubility (logP) changes using shake-flask method and antiparasitic efficacy in Caenorhabditis elegans models .

Advanced: What computational strategies predict binding modes to β-tubulin?

Methodological Answer:

  • Docking Protocols : Use AutoDock Vina with β-tubulin PDB 1SA0. Set grid boxes around the colchicine-binding site (center: x=15, y=22, z=18). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔG binding. Correlate with experimental IC50 values (R² > 0.85) .

Advanced: How are isotopic labeling (e.g., deuterated analogs) used in pharmacokinetic studies?

Methodological Answer:

  • Synthesis of Deuterated Analogs : Replace the methyl ester with CD3 via methyl-D3 iodide alkylation (90% deuteration confirmed by NMR δ 3.2–3.4 ppm) .
  • Tracer Applications : Administer CD3-labeled compound in rodent models; quantify via LC-MS/MS using m/z 195 → 108 (deuterated) vs. m/z 192 → 105 (non-labeled) for clearance rate calculations .

Basic: What are common crystallization challenges, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Common in benzimidazoles due to symmetry. Use SHELXL’s TWIN command with BASF parameter refinement. Validate with R1 < 0.05 for non-twinned datasets .
  • Solvent Inclusion : Optimize vapor diffusion (e.g., ether into DMF solution) to avoid occluded solvents. Check PLATON SQUEEZE for void analysis .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

  • Assay Standardization : Compare IC50 values using identical tubulin sources (bovine vs. Ascaris). Normalize data to paclitaxel controls.
  • Meta-Analysis : Apply mixed-effects models to account for variability in parasite strains (e.g., Haemonchus contortus resistance profiles) .
  • Orthogonal Validation : Confirm anthelmintic activity via motility assays (e.g., larval migration inhibition) alongside tubulin binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester
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Reactant of Route 2
Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

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